![molecular formula C19H14N4OS B5786101 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide](/img/structure/B5786101.png)
1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide
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Overview
Description
1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide, also known as DPTC, is a chemical compound that has gained attention in scientific research due to its potential biological activities. DPTC is a heterocyclic compound that contains a thiazole and pyrazole ring, which are known to exhibit various biological activities.
Mechanism of Action
The mechanism of action of 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide also inhibits the activation of NF-κB, a transcription factor involved in the regulation of inflammation and immune response. Moreover, 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of α-amylase, an enzyme involved in the digestion of carbohydrates.
Biochemical and Physiological Effects:
1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has exhibited various biochemical and physiological effects in vitro and in vivo studies. In vitro studies have shown that 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide induces apoptosis, cell cycle arrest, and DNA damage in cancer cells. 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has also been shown to reduce the production of reactive oxygen species and lipid peroxidation in cells. In vivo studies have shown that 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide reduces tumor growth and increases the survival rate of cancer-bearing mice. 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has also been shown to reduce inflammation and oxidative stress in diabetic rats.
Advantages and Limitations for Lab Experiments
1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide also has some limitations, including its low water solubility, which may affect its bioavailability and pharmacokinetics. Moreover, 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research of 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide, including its optimization as a potential anticancer, antimicrobial, anti-inflammatory, and antidiabetic agent. Moreover, the development of 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide analogs with improved potency and selectivity may lead to the discovery of novel therapeutic agents. Furthermore, the elucidation of the precise mechanism of action of 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide may provide insights into the development of new drugs targeting cancer, inflammation, and diabetes.
Synthesis Methods
The synthesis of 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide involves the reaction of 2-aminothiazole, 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, and carbonyldiimidazole in the presence of N,N-dimethylformamide. The reaction yields 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide as a white crystalline solid with a melting point of 243-245°C.
Scientific Research Applications
1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been studied for its potential biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. In vitro studies have shown that 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has also exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Moreover, 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has demonstrated antidiabetic activity by reducing blood glucose levels in diabetic rats.
properties
IUPAC Name |
1,3-diphenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-18(21-19-20-11-12-25-19)16-13-23(15-9-5-2-6-10-15)22-17(16)14-7-3-1-4-8-14/h1-13H,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTHTRWTEGKEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=NC=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide |
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